Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-
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Overview
Description
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a methanone group attached to a phenyl ring substituted with a 4-methylphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxybenzophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the sulfonate ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methylphenyl)phenyl-: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties.
Methanone, (2-methylphenyl)phenyl-: Another similar compound with the methyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required.
Properties
CAS No. |
851591-22-5 |
---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2-benzoylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H16O4S/c1-15-11-13-17(14-12-15)25(22,23)24-19-10-6-5-9-18(19)20(21)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
FJPOYVFLHRONHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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